

A Comprehensive Technical Guide to the Physical Characteristics of Deuterated DL-Alanine

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Compound of Interest

Compound Name: *DL-Alanine-d7*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of deuterated DL-Alanine, offering a valuable resource for its application in research and pharmaceutical development. Deuteration of molecules, such as the non-essential amino acid DL-alanine, provides a powerful tool for tracing metabolic pathways, enhancing structural analysis, and modifying pharmacokinetic properties. This guide presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental workflows.

Core Physical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium atoms results in a change in the molecular weight and can subtly influence other physical properties. The following tables summarize the key physical characteristics of various deuterated forms of DL-Alanine in comparison to their non-deuterated counterpart.

Property	DL-Alanine	DL-Alanine-2,3,3,3-d4	DL-Alanine-d7	Reference
Molecular Formula	C ₃ H ₇ NO ₂	C ₃ H ₃ D ₄ NO ₂	C ₃ D ₇ NO ₂	[1][2]
Molecular Weight (g/mol)	89.09	93.12	96.14	[1][2]
Melting Point (°C)	~295-300 (decomposes)	289 (decomposes)	No specific data found	[3]
Density (g/cm ³)	1.424	No specific data found	No specific data found	[1][4]
Appearance	White crystalline powder	White solid	White solid	[4]
**Specific Rotation (°) **	0 (racemic mixture)	0 (racemic mixture)	0 (racemic mixture)	[5][6][7][8]

Property	Value	Conditions	Reference
Solubility of DL-Alanine in Water	16.72 g/100 mL	25 °C	[3]
Increases with temperature	293.15 K to 323.15 K	[9]	
Varies with pH	pH 2 to 10	[10]	
Solubility of Deuterated Alanine	H ₂ O: 100 mg/mL (for D-Alanine-d3)	Ultrasonic assistance may be needed	[11]

Experimental Protocols for Characterization

The determination of the physical properties of deuterated DL-Alanine relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Crystallography: Neutron and X-ray Diffraction

Objective: To determine the crystal structure, including lattice parameters and atomic positions. Neutron diffraction is particularly advantageous for locating deuterium atoms due to their favorable neutron scattering cross-section.

Methodology: Neutron Powder Diffraction

- **Sample Preparation:** A high-purity, powdered sample of deuterated DL-Alanine is loaded into a sample holder, typically made of vanadium or quartz, which have low neutron scattering cross-sections.
- **Instrumentation:** The experiment is conducted using a high-resolution neutron powder diffractometer.
- **Data Collection:** A neutron beam of a specific wavelength is directed at the sample. The scattered neutrons are detected at various angles (2θ). Data is collected over a wide angular range to obtain a complete diffraction pattern. The sample may be cooled or heated to study temperature-dependent structural changes.
- **Data Analysis:** The resulting diffraction pattern is analyzed using Rietveld refinement software. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process optimizes parameters such as lattice constants, atomic positions, and thermal displacement parameters to achieve the best fit and thus determine the crystal structure.

Methodology: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Single crystals of deuterated DL-Alanine are grown from a suitable solvent, often by slow evaporation.
- **Instrumentation:** A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo-K α radiation) and a detector is used.
- **Data Collection:** A suitable crystal is mounted on a goniometer and irradiated with a focused X-ray beam. The crystal is rotated, and the diffraction spots are recorded at different orientations.

- **Data Analysis:** The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group. The electron density map is then calculated, from which the atomic positions are determined and refined to yield the final crystal structure.[\[12\]](#)
[\[13\]](#)

Spectroscopy: Raman and Nuclear Magnetic Resonance (NMR)

Objective: To probe the vibrational modes and the local chemical environment of the atoms within the molecule.

Methodology: Raman Spectroscopy

- **Sample Preparation:** A small amount of the powdered deuterated DL-Alanine sample is placed on a microscope slide or in a capillary tube.
- **Instrumentation:** A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a sensitive detector is used.
- **Data Acquisition:** The laser is focused on the sample, and the inelastically scattered Raman light is collected. The spectrum is typically recorded over a specific wavenumber range (e.g., 100-3500 cm^{-1}).
- **Data Analysis:** The resulting Raman spectrum reveals characteristic peaks corresponding to the vibrational modes of the molecule. Deuteration leads to shifts in the vibrational frequencies of bonds involving deuterium, providing a clear signature of isotopic substitution. These shifts can be used to assign vibrational modes and study intermolecular interactions.
[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology: Quantitative NMR (qNMR) Spectroscopy

- **Sample Preparation:** A precisely weighed amount of deuterated DL-Alanine and an internal standard are dissolved in a deuterated solvent (e.g., D_2O) in an NMR tube.
- **Instrumentation:** A high-field NMR spectrometer is used.

- **Data Acquisition:** ^1H and/or ^2H NMR spectra are acquired. For quantitative analysis, it is crucial to use appropriate acquisition parameters, including a long relaxation delay (at least 5 times the longest T_1 relaxation time) to ensure full relaxation of the nuclei between pulses.
- **Data Analysis:** The concentration of deuterated DL-Alanine is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard of known concentration. The degree of deuteration at specific sites can also be determined by analyzing the relative intensities of the signals in the ^1H and ^2H NMR spectra.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal stability, decomposition profile, and phase transitions of the material.

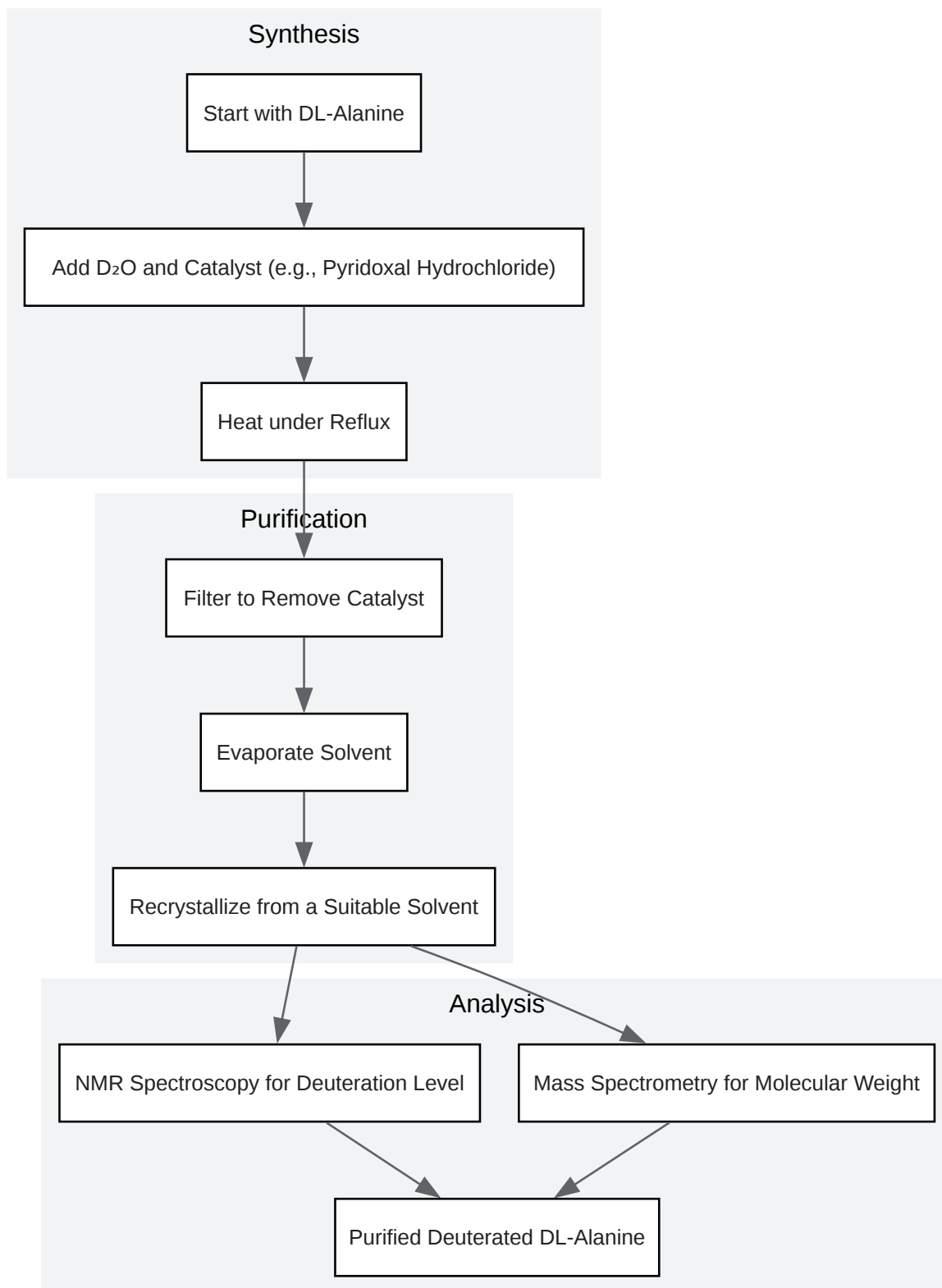
Methodology: TGA/DSC

- **Sample Preparation:** A small, precisely weighed amount of the powdered sample (typically 5-10 mg) is placed in a crucible (e.g., aluminum or alumina).
- **Instrumentation:** A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements is used.
- **Experimental Conditions:** The sample is heated at a constant rate (e.g., $10\text{ }^\circ\text{C/min}$) under a controlled atmosphere (e.g., nitrogen or air).
- **Data Analysis:** The TGA curve plots the mass of the sample as a function of temperature, revealing any mass loss due to decomposition or dehydration. The DSC curve plots the heat flow to or from the sample as a function of temperature, indicating endothermic events (e.g., melting, decomposition) or exothermic events (e.g., crystallization).[\[23\]](#)[\[24\]](#)[\[25\]](#)

Visualizing Workflows and Pathways

Synthesis and Purification of Deuterated DL-Alanine

The production of deuterated DL-Alanine typically involves H/D exchange reactions followed by purification. The following diagram illustrates a general workflow.

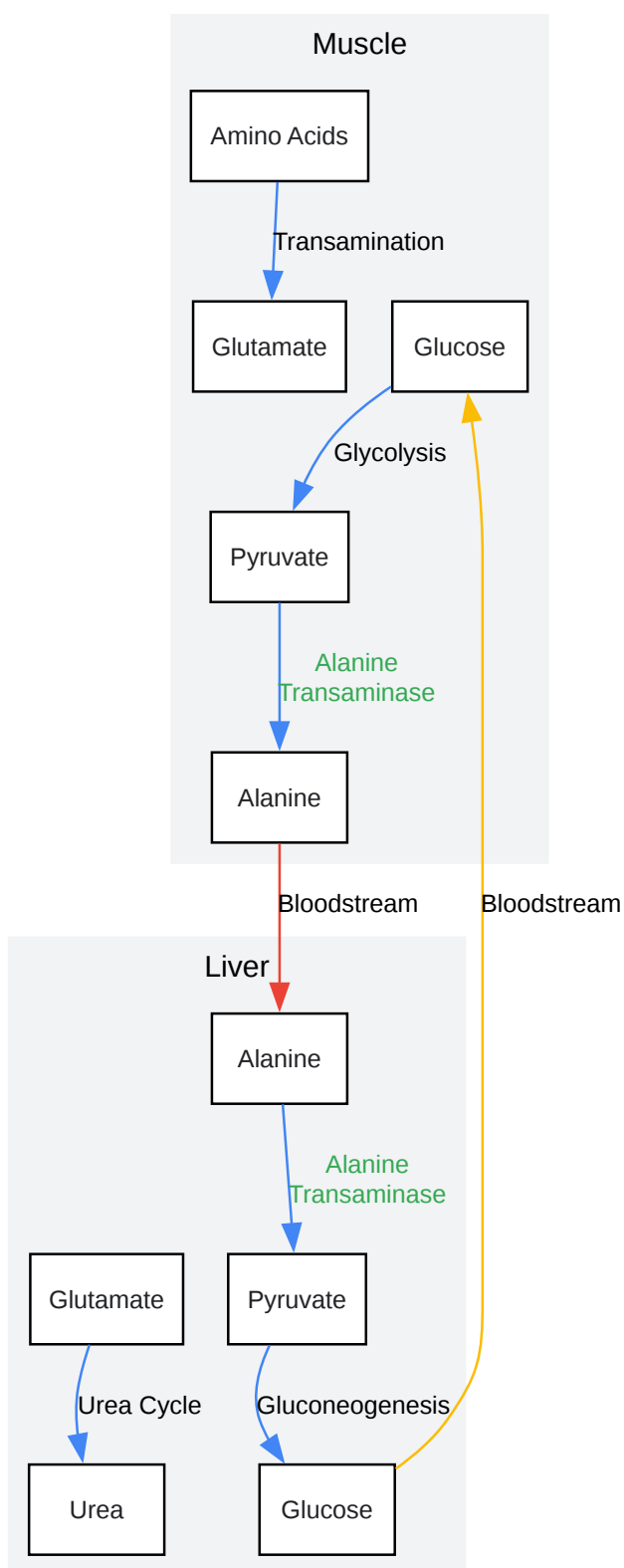


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Synthesis and Purification Workflow

Metabolic Pathway: The Glucose-Alanine Cycle

DL-Alanine, particularly the L-enantiomer, plays a crucial role in the transport of nitrogen from peripheral tissues to the liver through the Glucose-Alanine cycle. Deuterated alanine can be used as a tracer to study the flux through this pathway.



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The Glucose-Alanine Cycle

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